Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 634569-63-4
VCID: VC7209178
InChI: InChI=1S/C24H15FN2O5/c1-31-24(30)14-7-5-13(6-8-14)20-19-21(28)16-12-15(25)9-10-17(16)32-22(19)23(29)27(20)18-4-2-3-11-26-18/h2-12,20H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)F
Molecular Formula: C24H15FN2O5
Molecular Weight: 430.391

Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

CAS No.: 634569-63-4

Cat. No.: VC7209178

Molecular Formula: C24H15FN2O5

Molecular Weight: 430.391

* For research use only. Not for human or veterinary use.

Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate - 634569-63-4

Specification

CAS No. 634569-63-4
Molecular Formula C24H15FN2O5
Molecular Weight 430.391
IUPAC Name methyl 4-(7-fluoro-3,9-dioxo-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate
Standard InChI InChI=1S/C24H15FN2O5/c1-31-24(30)14-7-5-13(6-8-14)20-19-21(28)16-12-15(25)9-10-17(16)32-22(19)23(29)27(20)18-4-2-3-11-26-18/h2-12,20H,1H3
Standard InChI Key SXCXMPQQLZTWED-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)F

Introduction

Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound featuring a unique combination of functional groups and heterocyclic rings. Its molecular structure includes a benzoate ester linked to a tetrahydrochromeno-pyrrol derivative, which incorporates a fluorine atom and a pyridine moiety. This compound is of interest in medicinal chemistry due to its potential biological activity and chemical reactivity.

Synthesis Methods

The synthesis of Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate typically involves multi-step organic reactions. These methods require careful control of reaction conditions to optimize yield and purity. Common techniques may include condensation reactions, cyclization steps, and functional group modifications.

Potential Applications

This compound holds potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals. Its structural features suggest it could be explored for various biological activities, including interactions with enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
Methyl 4-(7-chloro-3-dioxo-chromeno[2,3-c]pyrrol)benzoateSimilar chromeno-pyrrol structureChlorine substitution instead of fluorine
Methyl 4-(6-methyl-3-dioxo-chromeno[2,3-c]pyrrol)benzoateTetrahydrochromene coreMethyl group at position 6
Methyl 4-(5-nitrochromeno[3-c]pyridine)benzoateNitro group on pyridineDifferent functional group leading to distinct reactivity

Research Findings

Research into the specific mechanisms of action for Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is ongoing. Preliminary studies suggest potential interactions with biological targets, but detailed findings are not yet available in the public domain.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator